Ethyl 4-((4-((4-ethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((4-ethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with an ethyl group at the 4-position. This core is linked via a carbamoyl group to a phenyl ring, which is further sulfonylated and connected to a piperazine moiety bearing an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 4-[4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S2/c1-3-16-6-5-7-19-20(16)24-22(33-19)25-21(28)17-8-10-18(11-9-17)34(30,31)27-14-12-26(13-15-27)23(29)32-4-2/h5-11H,3-4,12-15H2,1-2H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZJJFVVNOWVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-((4-ethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperazine moiety and a benzo[d]thiazole ring, which are known to influence various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Benzo[d]thiazole : A bicyclic compound that contributes to the biological activity.
- Carbamoyl and sulfonyl groups : Functional groups that may enhance solubility and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been suggested based on preliminary studies:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of bioactive lipids.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to pain perception and inflammation.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Benzothiazole Derivative A | 250 | 98 |
| Benzothiazole Derivative B | 100 | 99 |
Anticancer Properties
Studies have explored the anticancer potential of similar compounds, focusing on their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, certain benzothiazole derivatives have been reported to target cancer cell lines effectively.
Analgesic Effects
The compound's mechanism may also include analgesic properties. In preclinical models, compounds with similar structures have demonstrated the ability to reduce pain responses in animal models of neuropathic pain. This suggests a potential role in pain management therapies.
Case Studies
- Study on FAAH Inhibition : A related compound was identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids. This inhibition led to increased levels of anandamide, resulting in significant analgesic effects in animal models .
- Antimicrobial Screening : A high-throughput screening campaign identified several benzothiazole derivatives with promising antimicrobial activity against resistant bacterial strains .
- Cancer Cell Line Testing : Ethyl 2-(4-chlorophenyl)amino-thiazole derivatives were tested for their ability to enforce Oct3/4 expression in pluripotent stem cells, indicating potential for cancer stem cell targeting .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the benzothiazole moiety exhibit significant anticancer activity. Ethyl 4-((4-((4-ethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has been explored for its potential to inhibit cancer cell proliferation.
Case Study:
A study demonstrated that derivatives of benzothiazole, including similar structures to the target compound, showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Benzothiazole derivatives are known for their efficacy against various bacterial strains.
Case Study:
Research published in the Journal of Antimicrobial Chemotherapy highlighted that certain benzothiazole derivatives exhibited potent activity against multi-drug resistant bacteria. The study utilized a range of concentrations to assess the minimum inhibitory concentration (MIC), revealing that compounds similar to this compound showed significant antimicrobial effects .
Neurological Applications
There is emerging interest in the neuroprotective properties of benzothiazole derivatives, which may have implications for treating neurodegenerative diseases.
Case Study:
A recent investigation explored the neuroprotective effects of benzothiazole-based compounds in models of Alzheimer's disease. The study found that these compounds could reduce amyloid-beta accumulation and improve cognitive function in treated animals, suggesting a potential therapeutic role for compounds like this compound .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps, including the formation of key intermediates that can be modified to enhance biological activity.
Synthetic Pathway Overview:
- Formation of Benzothiazole Derivative: Starting from commercially available thiazole compounds.
- Coupling Reactions: Utilizing coupling agents to link piperazine and sulfonamide functionalities.
- Final Esterification: Converting carboxylic acid groups into esters to enhance solubility and bioavailability.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Q & A
Basic Questions
Q. What synthetic methodologies are commonly used to prepare piperazine-1-carboxylate derivatives analogous to Ethyl 4-((4-((4-ethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?
- Answer : Synthesis typically involves multi-step reactions, such as coupling a benzo[d]thiazole carbamoyl intermediate with a sulfonylated phenyl-piperazine scaffold. For example, tert-butyl piperazine carboxylates are synthesized via nucleophilic substitution or condensation reactions, as seen in automated protocols using ethylenediamine derivatives and dihaloalkanes under basic conditions . Key steps include:
- Coupling : Use of carbodiimides (e.g., DCC) to activate carboxylic acids for amide bond formation.
- Sulfonylation : Reaction of phenylsulfonyl chlorides with piperazine under controlled pH to avoid over-sulfonation.
- Purification : Silica gel chromatography with solvent systems like EtOAc/MeOH (25:1 + 0.25% Et₃N) to improve yield and purity .
Q. Which analytical techniques are critical for characterizing intermediates and the final compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of sulfonylation and carbamoyl linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
- Elemental Analysis : Combustion analysis for C, H, N, and S to verify stoichiometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance coupling efficiency between the benzo[d]thiazole carbamoyl group and the phenyl sulfonyl moiety?
- Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate carbamoyl bond formation .
- Temperature Control : Maintaining 0–5°C during sulfonylation prevents side reactions (e.g., piperazine ring opening) .
- Work-Up : Acidic quenching (pH 4–5) to precipitate unreacted sulfonyl chloride, followed by extraction with dichloromethane .
Q. What strategies mitigate challenges in maintaining ester group stability during synthesis?
- Answer :
- Protection of Ester : Use of tert-butyl esters (e.g., Boc-protected piperazine) during sulfonylation, followed by deprotection with TFA .
- pH Control : Avoid strongly basic conditions (pH > 10) to prevent hydrolysis of the ethyl carboxylate.
- Low-Temperature Reactions : Conduct esterification steps at ≤0°C to minimize degradation .
Q. How can discrepancies in reported yields for similar piperazine derivatives be systematically addressed?
- Answer :
- Variable Analysis : Compare reaction scales (e.g., 0.5 mmol vs. 1 mmol in vs. 2), solvent purity, and catalyst loading .
- Reproducibility : Strict adherence to anhydrous conditions (e.g., molecular sieves) to control moisture-sensitive steps.
- Byproduct Identification : LC-MS or TLC monitoring to detect side products (e.g., over-sulfonated derivatives) .
Q. What safety protocols are essential for handling reactive intermediates like sulfonyl chlorides?
- Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use of fume hoods to avoid inhalation of toxic fumes (e.g., SO₂ released during sulfonylation).
- Neutralization : Quench excess sulfonyl chloride with ice-cold sodium bicarbonate solution before disposal .
Methodological Guidance
Q. How can regioselectivity in sulfonylation reactions be confirmed experimentally?
- Answer :
- NOE (Nuclear Overhauser Effect) NMR : Detect spatial proximity between sulfonyl group protons and adjacent piperazine protons.
- X-ray Crystallography : Resolve crystal structures of intermediates to confirm substitution patterns .
Q. What computational tools aid in predicting reaction pathways for novel derivatives?
- Answer :
- Quantum Chemical Calculations : Software like Gaussian or ORCA to model transition states and activation energies.
- Machine Learning : Platforms such as ICReDD integrate experimental data to predict optimal reaction conditions .
Data Contradiction Analysis
Q. How should conflicting solubility data for piperazine derivatives in polar solvents be resolved?
- Answer :
- Solubility Testing : Systematic titration of solvents (e.g., DMSO, MeOH) at varying temperatures.
- Hansen Solubility Parameters : Compare experimental results with theoretical predictions to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
